molecular formula C14H21N3O4 B2389908 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid CAS No. 2177257-67-7

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid

Cat. No.: B2389908
CAS No.: 2177257-67-7
M. Wt: 295.339
InChI Key: LPHASVVMTCCPBO-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid is a chemically synthesized piperidine derivative intended for research and development purposes. This compound features both a tert-butoxycarbonyl (Boc) protecting group, a standard in organic synthesis for amine protection , and a 1H-imidazole moiety. The simultaneous presence of a carboxylic acid and an imidazole ring on the same piperidine core makes this molecule a valuable bifunctional building block for medicinal chemistry and drug discovery. It is primarily used in the synthesis of more complex molecules, such as protein kinase inhibitors and NLRP3 inflammasome inhibitors . The imidazole group can act as a ligand for metal coordination or participate in hydrogen bonding, while the carboxylic acid allows for further functionalization through amide bond formation or esterification. Researchers can utilize this compound to explore new chemical spaces in the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHASVVMTCCPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, with the CAS number 2177257-67-7, is a compound characterized by its unique structural features, including a piperidine ring and an imidazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and antibacterial research.

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.34 g/mol
  • Purity : >95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, which can be categorized into antiviral and antibacterial effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of β-amino acids have shown promising activity against viruses such as HSV-1 and hepatitis A virus (HAV).

  • Case Study : A study reported that certain β-amino acid derivatives exhibited significant inhibition against HSV-1 replication in Vero cells, with some compounds achieving an effective concentration (EC50) of 20 μg/10^5 cells . The mechanism involves the inhibition of viral neuraminidase, which is crucial for viral replication.

Antibacterial Activity

The compound also displays noteworthy antibacterial properties. Research indicates that related compounds can effectively inhibit the growth of various pathogenic bacteria.

  • Case Study : A derivative containing a similar β-amino acid moiety demonstrated complete inhibition against Mycobacterium tuberculosis and exhibited strong antibacterial activity against a range of bacteria with minimum inhibitory concentrations (MIC) less than 1 µg/mL .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural components. The presence of the tert-butoxycarbonyl (Boc) group enhances solubility and stability, while the imidazole ring contributes to the compound's interaction with biological targets.

Structural Feature Impact on Activity
Tert-butoxycarbonyl groupIncreases solubility and stability
Imidazole moietyEnhances interaction with viral receptors
Piperidine ringContributes to overall pharmacological profile

Scientific Research Applications

Drug Development

One of the primary applications of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid is in the development of pharmaceuticals targeting various diseases. Its structure allows it to act as a versatile building block for synthesizing more complex molecules.

Case Study: Inhibitors of Inflammatory Kinases

Research has demonstrated that derivatives of this compound can function as inhibitors of inflammatory kinases such as TBK1 and IKKε, which are implicated in obesity and metabolic disorders. For instance, analogues derived from Boc-imidazole piperidine were shown to effectively inhibit these kinases in cellular assays, indicating potential therapeutic benefits for conditions like obesity and diabetes .

Targeted Protein Degradation

The compound is also utilized in the development of PROTACs (proteolysis-targeting chimeras), which are innovative tools for targeted protein degradation. The rigid structure provided by the tert-butoxycarbonyl group enhances the efficacy of these degraders by optimizing their three-dimensional orientation, thereby improving their interaction with target proteins .

The biological activity of this compound has been explored through various studies:

  • Inhibition of Kinases : In vitro studies have shown that derivatives can inhibit TBK1 and IKKε effectively, with some compounds demonstrating better performance than existing drugs like amlexanox .
  • Cellular Assays : In assays conducted on 3T3-L1 adipocytes, several analogues exhibited significant inhibition of IL-6 secretion and phosphorylation of TBK1, suggesting their potential role in anti-inflammatory therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for synthesizing inhibitors targeting metabolic disorders ,
Targeted Protein DegradationUsed in PROTAC development to enhance targeted degradation of specific proteins ,
Inhibition of Inflammatory KinasesEffective inhibitors for TBK1 and IKKε in cellular models ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related piperidine derivatives (Table 1):

Compound Key Substituents Molecular Weight (g/mol) Key Properties
1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid Boc, imidazole, carboxylic acid Not explicitly reported Discontinued; imidazole enhances polarity, Boc provides stability .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Boc, phenyl, carboxylic acid 305.37 Phenyl group increases hydrophobicity; CAS 652971-20-5; used in chiral synthesis.
1-(1-Acetyl-1H-indazole-3-carbonyl)piperidine (5b) Acetyl, indazole, piperidine 285.34 (calculated) Melting point: 110–111°C; IR peaks at 1740 cm⁻¹ (acetyl C=O) .
Piperidine-3-carboxylic acid Unsubstituted piperidine, carboxylic acid 129.16 Simplest analog; lacks functional groups, lower molecular weight.

Key Research Findings and Notes

Imidazole’s hydrogen-bonding capacity may improve crystallinity, as seen in related compounds analyzed via X-ray crystallography .

Q & A

Q. What are the optimal synthetic routes for 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

  • Step 1: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF at 0–5°C) to protect the piperidine nitrogen .
  • Step 2: Imidazole substitution at the 3-position using nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Pd-mediated cross-coupling for imidazole attachment) .
  • Step 3: Carboxylic acid formation via hydrolysis of a precursor ester or nitrile group under acidic/basic conditions .
    Optimization: Reaction temperature, solvent polarity (e.g., DMF for imidazole coupling), and catalyst loading are critical. Purity is monitored via TLC or HPLC, with yields improved by iterative condition adjustments .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole substitution at C3) and Boc group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and imidazole aromatic protons (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₄H₂₂N₃O₄; calc. 296.16 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~3100 cm⁻¹ (imidazole C-H) confirm functional groups .

Q. What are the recommended storage and handling protocols to maintain stability?

  • Storage: Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Handling: Use gloves and eye protection. In case of exposure, rinse with water and consult a physician, referencing safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s biological activity, and what methods determine its three-dimensional configuration?

  • Impact of Stereochemistry: The axial/equatorial orientation of substituents affects binding to biological targets (e.g., enzymes or receptors). For example, the 3-imidazole group in an equatorial position may enhance interactions with hydrophobic pockets .
  • Analytical Methods:
    • X-ray Crystallography: Resolves absolute configuration and torsion angles .
    • Circular Dichroism (CD): Detects enantiomeric excess in chiral derivatives .
    • Molecular Dynamics Simulations: Predicts energetically favored conformations and their compatibility with target proteins .

Q. What strategies can resolve contradictions in biological activity data obtained from different synthetic batches?

  • Purity Analysis: Use HPLC to quantify impurities (e.g., de-Boc byproducts) that may antagonize activity .
  • Batch Comparison: Conduct side-by-side assays (e.g., enzyme inhibition) under standardized conditions. Statistical tools (ANOVA) identify significant variability .
  • Structural Elucidation: If activity discrepancies persist, re-analyze NMR/MS data to detect undetected isomers or degradation products .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Docking Studies: Software (AutoDock, Schrödinger) models binding poses of the compound in target active sites. Focus on hydrogen bonds (imidazole N-H with catalytic residues) and hydrophobic contacts (Boc group with nonpolar regions) .
  • Free Energy Calculations: Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) estimates binding affinity differences between stereoisomers .
  • Pharmacophore Mapping: Identifies critical features (e.g., carboxylic acid for ionic interactions) required for activity, guiding structural optimization .

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